(3,4-Dichloro-2-fluorophenyl)(methyl)sulfane
Description
(3,4-Dichloro-2-fluorophenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a methylsulfanyl (-SMe) group attached to a 3,4-dichloro-2-fluorophenyl ring. This structure combines halogen substituents (Cl and F) with a sulfane sulfur moiety, which is redox-active and capable of transferring sulfur atoms to biological or synthetic substrates . The compound’s halogenation pattern likely enhances its lipophilicity and stability, making it relevant for pharmaceutical or materials science research .
Properties
IUPAC Name |
1,2-dichloro-3-fluoro-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FS/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJHNHKXIVCZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-2-fluorophenyl)(methyl)sulfane typically involves the reaction of 3,4-dichloro-2-fluorobenzene with methylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichloro-2-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with substituted functional groups replacing the halogens.
Scientific Research Applications
(3,4-Dichloro-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Dichloro-2-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (3,4-Dichloro-2-fluorophenyl)(methyl)sulfane with structurally related sulfane derivatives, focusing on substituents, synthesis, and properties:
¹Estimated based on molecular formula (C7H5Cl2FS).
²Inferred from analogous Pd-catalyzed syntheses of fluorinated biphenyl sulfides .
Key Comparisons:
Substituent Effects :
- The 3,4-dichloro-2-fluoro pattern in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic sulfane sulfur reactivity compared to fluorine-only analogs like DFBPMS .
- Iodine in (3-chloro-2,6-difluoro-5-iodophenyl)(methyl)sulfane increases molecular weight and density, making it suitable for heavy-atom applications .
- Sulfane Sulfur Reactivity: Like other sulfane sulfur compounds, the methylsulfanyl group can transfer sulfur to thiols, forming persulfides (-SSH) . This property is critical in biological signaling and H2S storage . Compared to polysulfides (e.g., garlic-derived foliogarlic trisulfanes), monosulfanes like the target compound may exhibit lower redox flexibility but higher stability .
Synthetic Accessibility :
- Biological Relevance: Sulfane sulfur compounds, including methylsulfanyl derivatives, show anticancer activity by modulating thiol redox states . The dichloro-fluoro substituents may enhance membrane permeability compared to non-halogenated analogs.
Biological Activity
(3,4-Dichloro-2-fluorophenyl)(methyl)sulfane is a compound that has garnered attention for its potential biological activity and interactions with various biomolecules. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a dichlorofluorophenyl group and a methylsulfane moiety, which contribute to its reactivity and binding affinity to biological targets. The presence of halogen atoms enhances its lipophilicity and may influence its pharmacokinetic properties.
The mechanism of action of this compound involves interactions with specific enzymes or receptors. It may modulate biochemical pathways through:
- Inhibition or activation of target enzymes.
- Binding affinities influenced by the dichloro and fluorophenyl groups.
- Metabolic transformations of the methylsulfane moiety into sulfoxides or sulfones, which can alter biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: The compound has shown potential antibacterial properties against strains such as Streptococcus pneumoniae, with derivatives demonstrating improved minimum inhibitory concentrations (MIC) compared to non-modified compounds .
- Cytotoxicity: Studies have evaluated the cytotoxic effects on cancer cell lines, revealing that modifications to the structure can significantly impact potency. For instance, derivatives with enhanced lipophilicity displayed increased cytotoxic effects .
Data Table: Biological Activity Overview
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial activity of this compound derivatives. The results indicated that certain modifications led to a fourfold increase in antibacterial activity against S. pneumoniae, suggesting that structural optimization is crucial for enhancing efficacy . -
Cytotoxicity in Cancer Research:
In a comparative analysis of various derivatives on cancer cell lines, it was found that compounds with higher lipophilicity exhibited significantly greater cytotoxic effects. This highlights the importance of molecular structure in determining biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3,4-Dichloro-2-fluorophenyl)(methyl)sulfane, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3,4-dichloro-2-fluorophenol with methylating agents like dimethyl sulfate or methyl iodide under controlled conditions. Optimization strategies include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.
- Catalyst : Employ base catalysts (e.g., K₂CO₃) to deprotonate the phenolic oxygen.
Yield improvements (>85%) are achievable by slow reagent addition and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ 2.1–2.3 ppm for SCH₃; δ 6.8–7.5 ppm for aromatic protons) | Confirm substituent positions and purity. |
| IR Spectroscopy | Peaks at 650–750 cm⁻¹ (C-S stretch), 1100–1250 cm⁻¹ (C-F stretch) | Identify functional groups. |
| Mass Spectrometry | Molecular ion peak at m/z ~220 (M⁺) | Validate molecular weight. |
| Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities in aromatic ring substitution patterns . |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Essential protocols include:
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Storage : Keep in amber glass vials at 2–8°C under inert gas to avoid degradation.
- Spill Management : Neutralize with activated charcoal and dispose via hazardous waste protocols.
Toxicity data for analogous sulfane compounds suggest moderate acute toxicity (LD₅₀ > 200 mg/kg in rodents), warranting caution .
Advanced Research Questions
Q. How do substituent positions (chloro, fluoro, methylsulfane) influence the compound’s reactivity and bioactivity?
- Methodological Answer : Substituent effects are analyzed via structure-activity relationship (SAR) studies:
- Chloro Groups : Enhance electrophilicity and π-π stacking with aromatic residues in enzyme active sites.
- Fluoro Group : Increases metabolic stability and lipophilicity (logP ~2.8), improving membrane permeability.
- Methylsulfane : Modulates electron density, altering redox properties.
Computational tools (e.g., Hammett constants) quantify electronic effects, while in vitro assays (e.g., enzyme inhibition) validate bioactivity trends .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize cell lines (e.g., MCF-7 vs. A549) and incubation times.
- Compound Purity : Use HPLC (>99% purity) to exclude impurities affecting results.
- Dose-Response Curves : Perform IC₅₀/EC₅₀ studies with triplicate replicates.
Meta-analyses of published data (e.g., using PRISMA guidelines) can identify confounding variables .
Q. What analytical challenges arise in detecting sulfane sulfur species in this compound, and how can they be addressed?
- Methodological Answer : Sulfane sulfur (S⁰) detection is complicated by its labile nature. Effective strategies include:
| Method | Procedure | Advantage |
|---|---|---|
| ³¹P NMR with Trapping Reagents | React with phosphine P2 to form stable PS₂ adducts (δ 45.1 ppm) | High specificity for S⁰ quantification . |
| LC-MS/MS | Derivatize with cyanolysis agents (e.g., KCN) to generate SCN⁻ for detection | Sensitive to sub-nanomolar levels. |
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding poses in ATP-binding pockets (e.g., EGFR kinase).
- Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns simulations (AMBER/CHARMM force fields).
- QSAR Models : Train on datasets of analogous sulfanes to predict inhibitory potency (pIC₅₀).
Validation via crystallography (e.g., PDB ID 4HJO) confirms key hydrogen bonds with hinge regions .
Q. What are the key considerations in designing derivatives to enhance selectivity for specific enzyme targets?
- Methodological Answer :
- Bioisosteric Replacement : Substitute chloro with trifluoromethyl to reduce off-target effects.
- Steric Shielding : Introduce bulky groups (e.g., tert-butyl) near the sulfane moiety to block metabolic oxidation.
- Protease Sensitivity : Incorporate cleavable linkers (e.g., ester groups) for prodrug activation.
High-throughput screening (HTS) with mutant enzyme panels identifies selectivity filters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
